1-(1,3-Dioxolan-2-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxolan-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-2,2,2-trifluoroethan-1-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of acetalization and ketalization with appropriate catalysts and reaction conditions are likely employed.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents like LiAlH4 and NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(1,3-Dioxolan-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves the formation of stable cyclic structures that can interact with various molecular targets. The dioxolane ring provides stability against nucleophiles and bases, while the trifluoromethyl group enhances the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with similar structural features but without the trifluoromethyl group.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability in various reactions. This makes it particularly valuable in synthetic chemistry and material science .
Properties
CAS No. |
773087-37-9 |
---|---|
Molecular Formula |
C5H5F3O3 |
Molecular Weight |
170.09 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)3(9)4-10-1-2-11-4/h4H,1-2H2 |
InChI Key |
VQRLNOZAEUFZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.